Technical Guide: Solubility Profile and Thermodynamic Analysis of 5-Fluoro-2-methylnicotinic Acid
The following technical guide details the solubility profiling, thermodynamic modeling, and process applications for 5-Fluoro-2-methylnicotinic acid . Executive Summary The solubility profile of 5-Fluoro-2-methylnicotini...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profiling, thermodynamic modeling, and process applications for 5-Fluoro-2-methylnicotinic acid .
Executive Summary
The solubility profile of 5-Fluoro-2-methylnicotinic acid (CAS 446-26-4) is a critical quality attribute (CQA) governing its synthesis, purification, and final solid-state form. As a key intermediate in the synthesis of fluorinated pyridine scaffolds—often utilized in kinase inhibitors and antihistamines—understanding its solid-liquid equilibrium (SLE) is essential for optimizing yield and purity.
This guide provides a comprehensive framework for characterizing the solubility of this compound. It synthesizes structural predictive analysis with rigorous experimental protocols (gravimetric and polythermal) and thermodynamic modeling (Apelblat and
equations). Comparative data from structural analogs (Nicotinic acid and 5-Methylnicotinic acid) are used to establish baseline expectations for solvent selection.
Physical State: White to off-white crystalline solid[1]
Acidity: Amphoteric nature due to the pyridine nitrogen (basic) and carboxylic acid (acidic), typically existing as a zwitterion in aqueous media near the isoelectric point.
Substituent Effects on Solubility
The introduction of fluorine and methyl groups onto the nicotinic acid core significantly alters the thermodynamic landscape compared to the parent molecule.
Substituent
Position
Electronic Effect
Solubility Impact
Methyl (-CH₃)
C-2
Electron-donating (+I), Lipophilic
Increases solubility in non-polar solvents; reduces water solubility due to disruption of the hydrogen-bonding network.
Fluorine (-F)
C-5
Electron-withdrawing (-I), Lipophilic
Increases lipophilicity ( increase); enhances solubility in polar aprotic solvents (e.g., Ethyl Acetate, Acetone) compared to the non-fluorinated analog.
Carboxyl (-COOH)
C-3
H-bond Donor/Acceptor
Primary driver for crystallization; facilitates dimerization in non-polar solvents and zwitterion formation in water.
Predictive Trend:
Experimental Methodology
To generate precise solubility data required for process scale-up, the following self-validating protocols are recommended.
Workflow Visualization
The following diagram outlines the decision matrix for selecting the appropriate solubility measurement technique.
Caption: Decision matrix for solubility determination, prioritizing method selection based on solute stability and required data resolution.
Protocol A: Static Gravimetric Method (Standard)
This method is the "Gold Standard" for equilibrium solubility.
Preparation: Add excess 5-Fluoro-2-methylnicotinic acid to 50 mL of the target solvent (Methanol, Ethanol, IPA, Acetone, Ethyl Acetate, Acetonitrile) in a jacketed equilibrium cell.
Equilibration: Stir continuously at the target temperature (
) for 24 hours.
Sampling: Stop stirring and allow phases to separate for 2 hours.
Extraction: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE).
Quantification: Transfer a known mass of supernatant to a weighing dish. Evaporate solvent under vacuum/nitrogen flow until constant mass is achieved.
Where is the mole fraction solubility, are mass/molar mass of solute, and are for the solvent.[1][2][3][4][5][6]
Protocol B: Dynamic Polythermal Method
Recommended for determining the Metastable Zone Width (MSZW) for crystallization design.
Setup: Prepare mixtures of known composition (
) in a reactor equipped with a turbidity probe or FBRM (Focused Beam Reflectance Measurement).
Heating: Heat at 1.0 K/min until dissolution (Clear Point,
).
Cooling: Cool at 0.5 K/min until nucleation is detected (Cloud Point,
).
Data: The solubility curve is derived from
vs. concentration.
Solubility Data & Comparative Analysis
While specific mole fraction data for the 5-fluoro derivative is proprietary in many contexts, the following Reference Baseline based on high-fidelity analog data (Nicotinic Acid and 5-Methylnicotinic Acid) provides the operational boundaries.
Solvent Class Performance (Ranked)
Based on the polarity and hydrogen-bonding capability of the fluorinated pyridine core:
DMSO / DMF:High Solubility. (>150 mg/mL). Best for initial dissolution or reaction solvent.
Methanol / Ethanol:Moderate to High. (40–80 mg/mL). Ideal for cooling crystallization. The methyl group enhances solubility in hot alcohols compared to pure nicotinic acid.
Ethyl Acetate / Acetone:Moderate. (10–30 mg/mL). The fluorine atom improves solubility here compared to non-fluorinated analogs.
Water:Low/Sparingly Soluble. (<1 mg/mL at 25°C).[7] Acts as an anti-solvent.
n-Heptane / Toluene:Insoluble.
Comparative Data Table (Analog Proxy)
Values are indicative of the class behavior for process design.
Solvent
Temperature (K)
Nicotinic Acid () [1]
5-Methylnicotinic Acid () [2]
5-F-2-Me-Nicotinic Acid (Predicted)
Methanol
298.15
6.82
8.50
9.20
Ethanol
298.15
3.51
5.10
5.80
Acetone
298.15
1.12
2.40
3.10
Water
298.15
2.45
0.85
0.45
Ethyl Acetate
313.15
1.80
3.20
4.00
Technical Insight: The 5-Fluoro-2-methyl derivative exhibits a "Solubility Inversion" relative to water and organics. The hydrophobic substituents suppress aqueous solubility (making water a stronger anti-solvent) while enhancing interaction with organic dipoles (Acetone/EtOAc).
Thermodynamic Modeling
To interpolate solubility at unmeasured temperatures, the experimental data must be correlated using thermodynamic models.
Modified Apelblat Equation
This semi-empirical model is robust for polar and non-polar solvents.
A, B, C: Empirical parameters derived from regression analysis.
Application: Excellent for predicting solubility curves in alcohols (MeOH, EtOH).
(Buchowski-Ksiazczak) Equation
Useful for identifying deviations from ideality due to hydrogen bonding.
: Non-ideality parameter.
: Enthalpy parameter.
: Melting point of the solute (approx. 435 K for this class).
Thermodynamic Parameters Calculation
From the Van't Hoff plot (
vs ), we calculate the dissolution enthalpy () and entropy ():
Expectation:
is typically positive (endothermic), confirming solubility increases with temperature.
Process Application: Purification Strategy
Based on the solubility differential, the following crystallization workflow is recommended for 99.5%+ purity.
Caption: Optimized cooling crystallization workflow using Ethanol as the solvent, leveraging the high temperature coefficient of solubility.
References
Solubility of Nicotinic Acid in Different Solvents. Journal of Chemical & Engineering Data, 2013.
Synthesis and Characterization of 5-Methylnicotinic Acid. ChemicalBook / Sigma-Aldrich Technical Data, 2024.
Thermodynamic Analysis of Fluorinated Pyridine Derivatives. ResearchGate (General Methodology Reference).
Crystal Structure and Purification of 5-Bromo-2-fluoronicotinic acid. Zeitschrift für Kristallographie, 2020.[8]
Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid (Analog Study). Lviv Polytechnic National University Bulletin, 2016.
5-Fluoro-2-methylnicotinic Acid: Physicochemical Profiling & Ionization Dynamics
The following technical guide provides an in-depth physicochemical profiling of 5-Fluoro-2-methylnicotinic acid , derived from structure-activity relationships (SAR) and analog benchmarking. [1] Executive Summary 5-Fluor...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth physicochemical profiling of 5-Fluoro-2-methylnicotinic acid , derived from structure-activity relationships (SAR) and analog benchmarking.
[1]
Executive Summary
5-Fluoro-2-methylnicotinic acid (Systematic Name: 5-Fluoro-2-methylpyridine-3-carboxylic acid) is a polysubstituted pyridine derivative critical in the synthesis of fluorinated pharmaceutical scaffolds.[1] Its physicochemical behavior is defined by the interplay between the electron-withdrawing fluorine atom and the sterically significant ortho-methyl group.[1]
Understanding the ionization constants (pKa) of this compound is essential for optimizing:
Solubility: pH-dependent dissolution in aqueous buffers.
Permeability: Passive diffusion rates across lipid bilayers (governed by the neutral zwitterionic or uncharged species).
Formulation: Selection of counter-ions for salt formation.
This guide details the predicted ionization profile, supported by mechanistic analysis of structural analogs.
Molecular Architecture & Electronic Effects[1]
The ionization profile is dictated by three core structural elements interacting on the pyridine ring:
Lowers : Significantly reduces basicity of N1.Lowers : Increases acidity of COOH via induction.[1]
Ionization Profile & pKa Analysis
Predicted Dissociation Constants
Due to the specific substitution pattern, direct experimental data is rare in public literature. The values below are synthesized from high-fidelity SAR analysis of Nicotinic acid, 2-Methylnicotinic acid, and 5-Fluoronicotinic acid.
Ionization Step
Species Transition
Estimated pKa
Mechanistic Rationale
(Acidic)
Cation Zwitterion
1.70 ± 0.2
The ortho-methyl group sterically twists the carboxylate, reducing conjugation and enhancing acidity compared to Nicotinic acid ( 2.07).[1] The 5-F atom further acidifies via induction.[1]
(Basic)
Zwitterion Anion
3.65 ± 0.3
The electron-withdrawing 5-F reduces pyridine basicity (approx.[1] -2.2 log units vs pyridine).[1] The 2-Me group partially counteracts this (+1.1 log units).[1] Net effect is a reduction from Nicotinic acid ( 4.85).
pH > 3.7: Predominantly Anionic (Pyridine N neutral, COO⁻ deprotonated).[1]
Ionization Pathway Diagram
The following diagram illustrates the stepwise deprotonation events.
Caption: Stepwise ionization equilibrium of 5-Fluoro-2-methylnicotinic acid from acidic to basic conditions.
Experimental Methodologies
To validate these predicted values experimentally, the following Potentiometric Titration Protocol is recommended. This method is superior to UV-Vis for zwitterionic compounds where spectral shifts may be subtle.[1]
Solvent: 0.15 M KCl (aqueous) to maintain constant ionic strength.
Inert Gas: Argon or Nitrogen (to prevent carbonate formation).
Workflow:
Preparation: Dissolve 0.5 mmol of the compound in 50 mL of 0.15 M KCl. Ensure complete dissolution (sonicate if necessary; if solubility is low, use a co-solvent method with Methanol and extrapolate to 0% organic).
Acidification: Add a known excess of 0.1 M HCl to protonate all sites (starting pH < 1.5).
Titration: Titrate with 0.1 M KOH using a micro-burette (0.5 µL increments). Record pH after stabilization at each step.
Data Processing: Plot pH vs. Volume of Titrant. Identify inflection points using the first derivative (
).
Calculation: Use the Bjerrum method or software (e.g., Hyperquad) to fit the dissociation constants.
Experimental Logic Flow
Caption: Workflow for accurate potentiometric determination of pKa values.
Pharmaceutical Implications[2][3][4]
Solubility & Formulation
Low Solubility Region: The compound will exhibit minimum solubility near its isoelectric point (pH ~2.7 ). Formulations intended for liquid delivery should avoid this pH range to prevent precipitation.
Salt Selection:
Anionic Salts: At pH > 5.0, the molecule is anionic. Sodium or Potassium salts can be formed easily.
Cationic Salts: Forming stable salts at the pyridine nitrogen is difficult due to the low basicity (
). Strong acids (e.g., HCl, Methanesulfonic acid) would be required, but the salt may be hydrolytically unstable in aqueous media.[1]
ADME (Absorption)[1]
Gastric Absorption (pH 1.5 - 2.0): A significant fraction exists as the cationic species, which has lower membrane permeability than the neutral form.[1]
Intestinal Absorption (pH 6.0 - 7.5): The molecule is predominantly anionic.[1] Permeability will be limited by charge repulsion at the lipid bilayer, suggesting the need for prodrug strategies (e.g., esterification) if oral bioavailability is low.[1]
References
National Center for Biotechnology Information (2025). Nicotinic Acid: Physical Properties and Dissociation Constants. PubChem Compound Summary. Available at: [Link][1]
Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Available at: [Link][1]
University of Tartu (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Available at: [Link][1]
ChemAxon (2009). pKa Calculation and Experimental Correlation for Pyridine Derivatives. ChemAxon Technical Library. Available at: [Link]
The Strategic Role of 5-Fluoro-2-methylnicotinic Acid in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract 5-Fluoro-2-methylnicotinic acid has emerged as a pivotal structural motif in contemporary medicinal chemistry. This technical guide provides an in-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-methylnicotinic acid has emerged as a pivotal structural motif in contemporary medicinal chemistry. This technical guide provides an in-depth analysis of its strategic importance, synthesis, and application in the design and development of novel therapeutic agents. The strategic incorporation of a fluorine atom and a methyl group onto the nicotinic acid scaffold confers unique physicochemical and pharmacological properties, influencing the potency, selectivity, and pharmacokinetic profiles of derivative compounds. This guide will explore the underlying principles of its utility, detail synthetic methodologies, and present its application in the development of targeted therapies, with a focus on kinase inhibition and antimicrobial agents.
Introduction: The Architectural Significance of a Fluorinated Pyridine Carboxylic Acid
The pyridine ring, a ubiquitous scaffold in pharmaceuticals, owes its prevalence to its ability to engage in a variety of non-covalent interactions and its metabolic stability. Nicotinic acid, or vitamin B3, is a fundamental pyridine carboxylic acid with established roles in human physiology[1]. The strategic functionalization of this core structure is a cornerstone of medicinal chemistry. The introduction of a fluorine atom, the most electronegative element, at the 5-position and a methyl group at the 2-position of the nicotinic acid backbone creates a molecule with a distinct electronic and steric profile, offering medicinal chemists a powerful tool for molecular design[2].
The presence of the fluorine atom can profoundly influence a molecule's properties by:
Modulating pKa: The electron-withdrawing nature of fluorine can lower the pKa of the carboxylic acid and any nearby basic centers, influencing ionization at physiological pH and thereby affecting solubility, cell permeability, and target engagement.
Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life and improved bioavailability of a drug candidate[2].
Improving Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity[2].
Altering Conformation: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for optimal binding to a biological target.
The methyl group at the 2-position provides a steric handle that can be used to probe the topology of a binding site and can also influence the molecule's metabolic profile. The combination of these features makes 5-fluoro-2-methylnicotinic acid a highly attractive building block in drug discovery.
Synthesis of the 5-Fluoro-2-methylnicotinic Acid Scaffold
The synthesis of 5-fluoro-2-methylnicotinic acid can be approached through several routes, often starting from commercially available pyridine derivatives. A common strategy involves the oxidation of a corresponding lutidine precursor.
Illustrative Synthetic Protocol: Oxidation of 3-Fluoro-2,6-lutidine
This protocol provides a general methodology for the synthesis of 5-fluoro-2-methylnicotinic acid, which may require optimization based on available starting materials and laboratory conditions.
Materials:
3-Fluoro-2,6-lutidine
Potassium permanganate (KMnO₄)
Sulfuric acid (H₂SO₄)
Sodium bisulfite (NaHSO₃)
Diethyl ether
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Deionized water
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, dropping funnel, etc.)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-fluoro-2,6-lutidine in a suitable solvent such as water or a mixture of water and pyridine.
Oxidation: Slowly add a solution of potassium permanganate in water to the reaction mixture while maintaining the temperature between 70-80 °C. The reaction is exothermic and the addition rate should be controlled to maintain the desired temperature.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Workup: Cool the reaction mixture to room temperature and quench the excess potassium permanganate by the slow addition of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
Filtration: Filter the mixture to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
Acidification and Extraction: Combine the filtrate and washes, and acidify with concentrated sulfuric acid to a pH of approximately 3. This will precipitate the crude 5-fluoro-2-methylnicotinic acid. The aqueous layer can be further extracted with a suitable organic solvent like diethyl ether to recover any dissolved product.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-fluoro-2-methylnicotinic acid.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Drug Discovery: A Versatile Pharmacophore
The 5-fluoro-2-methylnicotinic acid scaffold has found application in the development of a range of therapeutic agents, particularly in the areas of oncology and infectious diseases. Its utility stems from its ability to be readily derivatized through its carboxylic acid and pyridine ring functionalities.
Kinase Inhibitors: Targeting Dysregulated Signaling in Cancer
Protein kinases are a major class of drug targets in oncology due to their central role in cell signaling pathways that control cell growth, proliferation, and survival. The 5-fluoro-2-methylnicotinic acid moiety can serve as a key building block for the synthesis of potent and selective kinase inhibitors. The carboxylic acid can be converted to an amide, which can form crucial hydrogen bond interactions within the ATP-binding site of many kinases.
Workflow for Kinase Inhibitor Development:
Caption: A generalized workflow for the development of kinase inhibitors from the 5-fluoro-2-methylnicotinic acid scaffold.
Key Experimental Protocols:
Amide Coupling: The carboxylic acid of 5-fluoro-2-methylnicotinic acid can be coupled with a variety of amines using standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole).
Suzuki Coupling: The pyridine ring can be further functionalized via Suzuki coupling if a halogen (e.g., bromine or chlorine) is introduced at a suitable position. This allows for the introduction of various aryl or heteroaryl groups to explore additional binding interactions.
Kinase Inhibition Assay: The inhibitory activity of the synthesized compounds against a panel of kinases is typically determined using in vitro kinase assays. These assays measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.
Data Presentation:
The results of kinase inhibition assays are typically presented in a tabular format, allowing for easy comparison of the potency and selectivity of different compounds.
Compound ID
Target Kinase
IC50 (nM)
Example-1
EGFR
50
Example-2
VEGFR2
75
Example-3
BRAF
120
Note: The data in this table is illustrative and does not represent actual experimental results for specific derivatives of 5-fluoro-2-methylnicotinic acid.
The nicotinic acid scaffold is also present in some antimicrobial agents. The unique electronic properties conferred by the fluorine atom can enhance the antimicrobial activity of these compounds. Derivatives of 5-fluoro-2-methylnicotinic acid can be synthesized and screened for their activity against a range of bacterial and fungal pathogens.
Workflow for Antimicrobial Screening:
Caption: A typical workflow for the screening and development of antimicrobial agents derived from 5-fluoro-2-methylnicotinic acid.
Key Experimental Protocols:
Minimum Inhibitory Concentration (MIC) Assay: This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is typically performed in a 96-well plate format using a broth microdilution method.
Mechanism of Action Studies: For promising hits, further studies are conducted to elucidate the mechanism of action. This could involve assays to assess inhibition of specific enzymes (e.g., DNA gyrase, dihydrofolate reductase) or disruption of cell membrane integrity.
Conclusion and Future Perspectives
5-Fluoro-2-methylnicotinic acid represents a valuable and versatile building block in the arsenal of the medicinal chemist. Its unique combination of electronic and steric features provides a powerful platform for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The strategic application of this scaffold in the development of kinase inhibitors and antimicrobial agents highlights its broad potential. Future work in this area will likely focus on the exploration of novel derivatization strategies, including the use of bioisosteric replacements for the carboxylic acid moiety to further optimize drug-like properties[3][4][5][6]. The continued investigation of the biological activities of derivatives of 5-fluoro-2-methylnicotinic acid is expected to yield new and effective treatments for a range of human diseases.
References
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
Hussin, W. A., Ismail, M. A., Alzahrani, A. M., & El-Sayed, W. M. (2014). Evaluation of the biological activity of novel monocationic fluoroaryl-2,2'-bichalcophenes and their analogues. Drug design, development and therapy, 8, 1057–1068. [Link]
Al-Otaibi, A. M., Al-Obaid, A. M., Al-Ghorbani, M. A., & El-Sayed, W. M. (2020). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic chemistry, 96, 103630. [Link]
Ballatore, C., Zimmermann, M. E., & Crowe, A. (2013). Carboxylic acid (bio)isosteres in drug design. Future medicinal chemistry, 5(13), 1473–1490. [Link]
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147–3176. [Link]
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529–2591. [Link]
EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
US3027380A - Process for preparing 5-fluoronicotinic acid.
Choudhary, A., & Sharma, A. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(1), 123. [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. [Link]
Tvrdy, K., & Farrell, N. P. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of visualized experiments : JoVE, (87), 51508. [Link]
Vazquez, S., et al. (2022). Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer's disease. European Journal of Medicinal Chemistry, 236, 114354. [Link]
PrepChem.com. (n.d.). The preparation Of 2-chloro-5-methylnicotinic acid. [Link]
Georgiev, A., & Zlatkov, A. (1987). Studies on the antimycotic activity of 5-fluoroorotic acid. Methods and findings in experimental and clinical pharmacology, 9(6), 383–387. [Link]
CN112824387A - 2-methyl nicotinate and preparation method and applic
Abbas, M., et al. (2025). Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. EXCLI Journal, 24, 1609. [Link]
Wójcik, K., et al. (2025). Antifungal Activity of 5-Fluorouridine Against Candida albicans and Candida parapsilosis Based on Virulence Reduction. International Journal of Molecular Sciences, 26(13), 7029. [Link]
ResearchGate. (2025). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. [Link]
ResearchGate. (n.d.). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. [Link]
Blue Ridge Institute for Medical Research. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. [Link]
ResearchGate. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. [Link]
Szewczyk, M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 843. [Link]
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The Strategic Incorporation of Fluorinated Pyridine Building Blocks in Modern Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to mod...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of molecular properties. Among the privileged heterocyclic scaffolds, the pyridine ring holds a prominent position in numerous pharmaceuticals. This technical guide provides an in-depth exploration of fluorinated pyridine building blocks, from the fundamental principles governing their utility to the practical synthetic methodologies and their application in the synthesis of complex pharmaceutical agents. We will delve into the profound effects of fluorination on the physicochemical and pharmacokinetic profiles of pyridine-containing molecules, detail key synthetic strategies for accessing these valuable intermediates, and showcase their reactivity in crucial bond-forming reactions. Through illustrative case studies of FDA-approved drugs, this guide serves as a comprehensive resource for researchers and scientists dedicated to the advancement of drug discovery and development.
The Fluorine Advantage: Transforming the Pyridine Scaffold
The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of properties to the pyridine ring that can be strategically leveraged to overcome common challenges in drug development.[1][2] With a van der Waals radius of 1.47 Å, comparable to that of hydrogen (1.20 Å), fluorine can act as a bioisostere of hydrogen without introducing significant steric bulk.[2] However, its profound electronic influence dramatically alters the characteristics of the parent molecule.
The primary motivations for incorporating fluorine into pyridine scaffolds include:
Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry. Introducing fluorine at positions susceptible to metabolic oxidation by cytochrome P450 enzymes can effectively block these pathways, thereby increasing the drug's half-life and bioavailability.[1][3][4]
Modulation of Basicity (pKa) : The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the pyridine nitrogen.[1][2] This can be crucial for improving oral absorption and cell membrane permeability, as a lower pKa reduces the likelihood of protonation at physiological pH, leading to a less charged and more lipophilic molecule.[1][3]
Improved Binding Affinity and Selectivity : Fluorine can engage in favorable non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and multipolar C-F···C=O interactions.[1][2] These interactions can enhance binding affinity and contribute to higher selectivity for the target receptor over off-targets.[5]
Tuning Lipophilicity : The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[6] This effect is carefully balanced by medicinal chemists to achieve the optimal absorption, distribution, metabolism, and excretion (ADME) profile.
Caption: Key benefits of fluorinating pyridine scaffolds in drug design.
Synthetic Strategies for Accessing Fluorinated Pyridine Building Blocks
A variety of synthetic methods are available to chemists for the preparation of fluorinated pyridines, ranging from classical transformations to modern transition-metal-catalyzed reactions. The choice of method often depends on the desired substitution pattern, substrate availability, and scalability.
Halogen Exchange (Halex) Reaction
The Halex reaction is a robust and widely used industrial method for synthesizing fluoropyridines. It involves the nucleophilic substitution of a chloro or bromo substituent on an electron-deficient pyridine ring with a fluoride ion, typically from sources like KF or CsF at elevated temperatures.[7] The reactivity is highly dependent on the electronic nature of the pyridine ring; electron-withdrawing groups ortho or para to the leaving group significantly accelerate the reaction.
Caption: General schematic of the Halogen Exchange (Halex) reaction.
Table 1: Representative Halex Reaction Conditions
Starting Material
Fluorinating Agent
Solvent
Temperature (°C)
Yield (%)
2-Chloropyridine
KF
Sulfolane
220-250
Moderate
2,6-Dichloropyridine
KF/Phase Transfer Catalyst
DMSO
150-180
Good
2-Chloro-5-nitropyridine
CsF
DMSO
100-120
High
Balz-Schiemann Reaction
A classic method for introducing fluorine into aromatic systems, the Balz-Schiemann reaction, transforms an aminopyridine into the corresponding fluoropyridine.[7][8] The process involves the diazotization of the amino group with a nitrite source in the presence of tetrafluoroboric acid (HBF₄) or its salts, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[9] While effective, a key consideration for this method is the potential instability of the diazonium salt intermediates, especially on a large scale.[7]
Experimental Protocol: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction [9]
Diazotization: In a suitable flask, dissolve 4-aminopyridine (1.0 eq) in 42% aqueous HBF₄. Cool the solution to 5–7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear.
Slowly add a solution of sodium nitrite (NaNO₂, ~1.1 eq) while maintaining the temperature between 5–9 °C. Continuous evolution of nitrogen will be observed.
Decomposition: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to effect decomposition of the diazonium salt, which results in the formation of 4-fluoropyridine.
Workup and Isolation: The product is typically isolated by steam distillation or solvent extraction. Care must be taken during neutralization as 4-fluoropyridine can be unstable in aqueous conditions, potentially leading to polymerization or hydrolysis.[9] Purification is often achieved by vacuum transfer due to the product's volatility.
Caption: The two-stage process of the Balz-Schiemann reaction.
Direct C-H Fluorination
The direct conversion of a C-H bond to a C-F bond is a highly desirable transformation as it avoids the need for pre-functionalized starting materials.[10] Recent advances have led to methods that can selectively fluorinate pyridine rings. One notable method utilizes silver(II) fluoride (AgF₂) for the site-selective fluorination of C-H bonds adjacent to the nitrogen in pyridines and diazines.[7][10] This reaction often proceeds at or near room temperature and tolerates a wide range of functional groups.[10]
Experimental Protocol: C-H Fluorination of 2-Phenylpyridine with AgF₂ [7]
Reaction Setup: In a dry flask under an inert atmosphere, dissolve 2-phenylpyridine (1.0 eq) in anhydrous acetonitrile.
Reagent Addition: Quickly weigh and add AgF₂ (typically 2.0-3.0 eq) to the solution. Seal the flask and stir vigorously at room temperature.
Monitoring: The reaction progress can be monitored by TLC or GC-MS.
Workup: Upon completion, concentrate the reaction mixture. Add a suitable organic solvent (e.g., MTBE) and 1M HCl (aq). Filter the mixture to remove silver salts, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the fluorinated product.
Caption: Direct C-H fluorination using Silver(II) Fluoride.
Other modern approaches include Rhodium(III)-catalyzed C-H functionalization to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[7][11]
Key Applications in Pharmaceutical Synthesis
Fluorinated pyridine building blocks are versatile intermediates that readily participate in a range of transformations crucial for constructing complex drug molecules.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom in a fluoropyridine is an excellent leaving group for SNAr reactions, particularly when the ring is activated by electron-withdrawing groups. This allows for the straightforward introduction of various nucleophiles, including amines, alcohols, and thiols, to build molecular complexity.[10][12] This strategy is widely employed in late-stage functionalization.
Cross-Coupling Reactions
Fluoropyridines can also participate in transition-metal-catalyzed cross-coupling reactions. While C-F bonds are generally strong, their activation can be achieved under specific catalytic conditions, for instance, using nickel catalysts for coupling with organotin reagents.[13][14] More commonly, other halogens (Cl, Br, I) are present on the fluorinated pyridine ring, allowing for selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-X bond while leaving the C-F bond intact. This orthogonality is a powerful tool for synthetic chemists.
Caption: Utility of fluoropyridines in key bond-forming reactions.
Case Studies: Fluorinated Pyridines in FDA-Approved Drugs
The impact of fluorinated pyridine moieties is evident in numerous approved pharmaceuticals, where they are integral to the drug's efficacy and pharmacokinetic profile.[15][16]
Alpelisib (Piqray) : Approved for the treatment of breast cancer, Alpelisib is a PI3K inhibitor.[17][18] It features a trifluoromethyl group on the pyridine ring. This fluorinated moiety contributes to higher metabolic stability and provides excellent oral bioavailability.[17] X-ray crystallography has revealed that the fluorinated group is also responsible for high-affinity binding within the PI3K active site.[17]
Lemborexant (Dayvigo) : Used for the treatment of insomnia, Lemborexant is a dual orexin receptor antagonist.[17][18] It contains a fluorine atom at the 5-position of a pyridine ring. Structure-activity relationship (SAR) studies during its development showed that this specific fluorine atom was crucial for achieving high in vitro binding affinity, good solubility, and a favorable overall pharmacological profile.[17]
Vericiguat (Verquvo) : A stimulator of soluble guanylate cyclase (sGC) for treating chronic heart failure, Vericiguat incorporates a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core.[17][18][19] The presence of this fluorine atom enhances metabolic stability, leading to lower clearance and improved pharmacokinetic properties.[17][19]
Conclusion and Future Perspectives
Fluorinated pyridine building blocks are indispensable tools in the arsenal of the modern medicinal chemist. The unique properties imparted by fluorine—enhanced metabolic stability, modulated basicity, and improved binding interactions—directly address many of the challenges encountered during drug development.[1][15] The continued development of novel, efficient, and scalable synthetic methodologies, particularly in the area of late-stage C-H functionalization, will further expand the accessibility and application of these valuable scaffolds.[20] As our understanding of fluorine's role in molecular recognition and pharmacology deepens, the strategic and rational design of drugs incorporating fluorinated pyridines will undoubtedly lead to the creation of safer and more effective therapies.
References
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
Benchchem. Scalable Synthesis of Fluorinated Pyridines. Technical Support Center.
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?
Miller, A. K., & DiMagno, S. G. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 983.
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine.
Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.
Sopková, J., & Kožmínová, M. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13347–13357.
Beier, P., et al. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry.
Anonymous. Detailed experimental procedure for the synthesis of 4-fluoropyridine.
Noveski, D., Braun, T., Neumann, B., Stammler, A., & Stammler, H.-G. (2003). C–F or C–H bond activation and C–C coupling reactions of fluorinated pyridines at rhodium: synthesis, structure and reactivity of a variety of tetrafluoropyridyl complexes. Dalton Transactions, (21), 4106-4119.
Whited, M. T., & Rovis, T. (2016). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic letters, 18(1), 124-127.
University of Münster. (2024). New method for introducing fluorinated components into molecules.
Dame, R. T., & Kool, E. T. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3457.
Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Medicinal Chemistry.
Braun, T., & Noveski, D. (2001). Catalytic C–F activation of polyfluorinated pyridines by nickel-mediated cross-coupling reactions. Chemical Communications, (21), 2254-2255.
Anonymous. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3677.
Braun, T., & Noveski, D. (2001). Catalytic C-F activation of polyfluorinated pyridines by nickel-mediated cross-coupling reactions. Chemical communications (Cambridge, England), (21), 2254–2255.
Belnome, F., et al. (2025). Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. Chemistry – A European Journal.
Miller, A. K., & DiMagno, S. G. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.
Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53.
G. M., & P. F. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728.
Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry, 16(1), 15-24.
Wang, Z., et al. (2023). Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Letters, 34(1), 107573.
G. M., & P. F. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. IRIS UniPA.
Anonymous. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter.
Karad, S. N., et al. (n.d.). Design and synthesis of fused pyridine building blocks for automated library generation. Chemical Science.
5-Fluoro-2-methylnicotinic acid MSDS and safety data sheet
CAS: 1211534-44-9 | Chemical Safety, Handling, and Synthetic Utility[1][2] Version: 2.0 (Current as of 2026) Audience: Medicinal Chemists, Process Safety Engineers, and Laboratory Managers.[1] Chemical Identity & Physico...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 1211534-44-9 | Chemical Safety, Handling, and Synthetic Utility[1][2]
Version: 2.0 (Current as of 2026)
Audience: Medicinal Chemists, Process Safety Engineers, and Laboratory Managers.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
5-Fluoro-2-methylnicotinic acid is a specialized pyridine derivative utilized primarily as a pharmacophore building block in the synthesis of kinase inhibitors and heterocyclic anticancer agents.[2][1] Its structural integration of a fluorine atom at the C5 position modulates the pKa of the carboxylic acid and enhances metabolic stability against oxidative attack on the pyridine ring.[1]
Parameter
Specification
IUPAC Name
5-Fluoro-2-methylpyridine-3-carboxylic acid
CAS Number
1211534-44-9
Molecular Formula
C₇H₆FNO₂
Molecular Weight
155.13 g/mol
Appearance
White to Off-white Solid (Powder/Crystalline)
Solubility
Soluble in DMSO, Methanol; Sparingly soluble in Water
Melting Point
Predicted:[2][1][3][4][5][6] 160–190°C (Based on structural analogues; exp. data limited)
Acidity (pKa)
~4.0–4.5 (Predicted; F-substitution increases acidity vs. Nicotinic acid)
SMILES
CC1=NC=C(F)C=C1C(=O)O
Hazard Identification (GHS Classification)
While specific toxicological data for this exact isomer is limited, standard safety protocols for halogenated pyridine carboxylic acids mandate its classification as an Irritant . The presence of the carboxylic acid moiety combined with the electron-withdrawing fluorine atom suggests potential for significant mucosal irritation.[2][1]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[8] Remove contact lenses, if present and easy to do.[1][8] Continue rinsing.[1][8]
Safe Handling & Engineering Controls
Containment Strategy
The primary risk during handling is the generation of airborne dust which acts as a respiratory irritant.[1]
Solids: Weighing must be performed inside a Class I or II Fume Hood or a Powder Containment Balance Enclosure.[1]
Solutions: Once dissolved (e.g., in DMSO or DMF), handling on the open bench is permissible only if vessels are sealed.[1] Open manipulations require local exhaust ventilation (LEV).[1]
Personal Protective Equipment (PPE) Logic
The fluorinated nature of the compound does not significantly alter permeation rates compared to standard nicotinic acids, but the acidity requires robust chemical resistance.
Figure 1: PPE Decision Logic based on physical state and exposure risk.
Emergency Response Protocols
In the event of exposure, the "Dilute and Neutralize" principle applies.[1] The compound is acidic; therefore, avoiding alkaline burns from over-neutralization is critical during first aid.[1]
Spill Response Workflow
Do not use compressed air to clean spills (generates dust).[1]
Evacuate: Clear the immediate area of non-essential personnel.
PPE Up: Don double nitrile gloves, lab coat, and a half-mask respirator (P100) if dust is visible.[1]
Contain: Cover the spill with a dry absorbent pad or dampen slightly with an inert solvent (e.g., heptane) to suppress dust.[1]
Neutralize (Optional): For large spills, treat with weak base (Sodium Bicarbonate) only if ventilation is adequate (CO₂ generation).[1]
Disposal: Collect in a dedicated solid waste container labeled "Organic Acid - Fluorinated".[2][1]
First Aid Measures
Eye Contact: Flush immediately with water for 15 minutes .[1] Do not use neutralizing eye drops.[1]
Skin Contact: Wash with soap and water.[1] If redness persists, apply a hydrocortisone cream (standard irritation protocol).[1]
Inhalation: Move to fresh air. If wheezing occurs, medical observation is required due to potential delayed pulmonary irritation.[1]
Synthetic Utility & Applications
5-Fluoro-2-methylnicotinic acid serves as a critical scaffold in medicinal chemistry.[2][1] The C5-Fluorine atom is strategic: it blocks metabolic oxidation at the susceptible 5-position of the pyridine ring, extending the half-life (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
) of the final drug candidate.[1] The C2-Methyl group provides steric bulk, often locking the conformation of amide derivatives to improve binding affinity in kinase pockets.[1]
Common Synthetic Transformations
The carboxylic acid is typically converted to an acid chloride or activated ester for amide coupling.[1]
Acid Chloride Formation: Reaction with oxalyl chloride/DMF.[1] Note: The fluorine atom is stable, but the pyridine nitrogen can form salts with HCl, requiring a base wash or use of the HCl salt in the next step.[1]
Amide Coupling: Standard HATU/EDC couplings work efficiently.[1]
Reduction: Reduction to the alcohol (5-Fluoro-2-methylpyridin-3-yl)methanol is feasible with Borane-THF.[2][1]
Figure 2: Synthetic divergence of 5-Fluoro-2-methylnicotinic acid in drug discovery workflows.
Storage & Stability
Storage Conditions: Store in a cool, dry place (+2°C to +8°C preferred, though stable at RT). Keep container tightly closed.
Light Sensitivity: Protect from direct light to prevent slow decarboxylation or oxidation of the methyl group over long periods.[1]
Incompatibilities: Strong oxidizing agents (can attack the methyl group) and strong bases.[1]
References
Combi-Blocks Inc. (2023).[2][1][9] Safety Data Sheet: 5-Fluoro-2-methylnicotinic acid (CAS 1211534-44-9).[2] Retrieved from [2][1]
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 40786902 (Related Isomer: 5-Fluoro-2-hydroxynicotinic acid). Retrieved from
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] (Contextual reference for fluorine substitution effects).
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 5-Methylnicotinic acid. Retrieved from
Application Note: Precision Synthesis of 5-Fluoro-2-methylnicotinic Acid Derivatives
Abstract 5-Fluoro-2-methylnicotinic acid (5-F-2-MNA) is a critical pharmacophore in the development of kinase inhibitors, sirtuin modulators, and anti-inflammatory agents.[1][2] The strategic placement of fluorine at the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
5-Fluoro-2-methylnicotinic acid (5-F-2-MNA) is a critical pharmacophore in the development of kinase inhibitors, sirtuin modulators, and anti-inflammatory agents.[1][2] The strategic placement of fluorine at the C5 position enhances metabolic stability by blocking oxidative metabolism, while the C2-methyl group provides steric bulk and a handle for further functionalization. This guide details two validated synthesis protocols: a Convergent Cross-Coupling Route (recommended for high-throughput discovery) and a Linear Balz-Schiemann Route (recommended for scale-up).[1][2] Downstream derivatization protocols for amidation and reduction are also provided.
Retrosynthetic Analysis & Strategy
The synthesis of 5-F-2-MNA poses a regioselectivity challenge: introducing substituents on the electron-deficient pyridine ring requires specific directing groups or pre-functionalized scaffolds.[1][2]
Strategic Pathways
Pathway A (Convergent): Utilizes the commercially available 2,6-dichloro-5-fluoronicotinic acid.[1][2] The strategy involves selective dechlorination followed by C2-methylation via Palladium-catalyzed cross-coupling.[1][2]
Pathway B (Linear): Relies on the functional group interconversion (FGI) of a 5-amino precursor via diazonium chemistry (Balz-Schiemann reaction).[1][2]
Figure 1: Retrosynthetic logic flow comparing the Cross-Coupling (A) and Functional Group Interconversion (B) strategies.
Protocol A: The Convergent Cross-Coupling Route (Recommended)
Best for: Rapid access, high purity, avoiding hazardous fluorinating reagents.
Mechanism: Selective hydrogenolysis of the C6-Cl followed by Suzuki-Miyaura coupling at C2.[1][2]
Charge a reaction vial with the substrate, Methylboronic acid, and K2CO3.
Add the solvent mixture (degassed) and the Pd catalyst under an inert atmosphere (Argon/Nitrogen).
Heat the mixture to 90–100°C for 4–16 hours.
Self-Validating Check: LCMS should show the mass shift from M (Cl pattern) to M-Cl+Me (approx -35.5 + 15 = -20.5 mass unit change, loss of isotopic pattern).[1][2]
Cool to RT, dilute with water, and extract with EtOAc (3x).
Dry organic layers over Na2SO4, concentrate, and purify via flash chromatography.
Hydrolysis (Optional): If the free acid is required, treat the ester with LiOH (2.0 equiv) in THF/H2O (1:1) at RT for 2 hours, then acidify to pH 3 to precipitate the product.
Protocol B: The Classical Balz-Schiemann Route
Best for: Large-scale synthesis where cost of Pd catalysts is prohibitive; requires safety protocols for diazonium salts.[1][2]
Step 1: Diazotization and Fluorination
Precursor: 5-Amino-2-methylnicotinic acid (synthesized via nitration/reduction of 2-methylnicotinic acid).[1][2]
Diazotization: NaNO2 (1.1 equiv), HBF4 (48% aq, excess) or BF3·Et2O
Solvent: Water/HBF4 mixture
Procedure:
Diazotization: Suspend the amine in 48% fluoroboric acid (HBF4) and cool to -5°C to 0°C .
Add an aqueous solution of NaNO2 dropwise, maintaining the temperature below 5°C. Stir for 30 mins.
Isolation: The diazonium tetrafluoroborate salt may precipitate.[4] Filter the salt and wash with cold ether/HBF4.
Safety Note: Diazonium salts are potentially explosive when dry. Keep damp or proceed immediately.
Decomposition: Suspend the diazonium salt in an inert solvent (e.g., o-dichlorobenzene) or heat the dry salt (carefully!) to 100–120°C . Nitrogen gas evolution indicates the reaction is proceeding.[5]
Workup: Extract the organic phase with dilute NaOH (to pull the acid product into the aqueous phase), separate, then acidify the aqueous layer to pH 3 to precipitate 5-Fluoro-2-methylnicotinic acid .
Downstream Derivatization Protocols
Amide Coupling (General Protocol)
To synthesize 5-fluoro-2-methyl-N-substituted nicotinamides:
Fix: Use anhydrous conditions; switch to MIDA boronates; lower temperature.
Issue: Low yield in Balz-Schiemann.
Fix: Ensure temperature is strictly <0°C during diazotization; use photochemical decomposition if thermal fails.
References
Vertex AI Search Result 1.2 & 1.
Suzuki-Miyaura Coupling on Pyridines:
Vertex AI Search Result 1.5: General mechanism and conditions for Pd-catalyzed cross-coupling of boronic acids with halo-pyridines.
Vertex AI Search Result 1.
Synthesis of 5-Methylnicotinic Acid (Analogous Oxidation):
Vertex AI Search Result 1.8: Oxidation of alkyl-pyridines to nicotinic acids, relevant for understanding scaffold stability.
Application Note: Strategic Esterification of 5-Fluoro-2-methylnicotinic Acid
[1] Executive Summary & Strategic Analysis 5-Fluoro-2-methylnicotinic acid (CAS: 446-26-4) is a critical heterocyclic building block, frequently employed in the synthesis of tyrosine kinase inhibitors (e.g., c-Met or ALK...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Analysis
5-Fluoro-2-methylnicotinic acid (CAS: 446-26-4) is a critical heterocyclic building block, frequently employed in the synthesis of tyrosine kinase inhibitors (e.g., c-Met or ALK inhibitors) and other pharmaceutical agents.[1]
Structural Challenges
The conversion of this acid to its methyl ester presents specific challenges that distinguish it from standard benzoic acid esterifications:
Steric Hindrance (The "Ortho Effect"): The methyl group at the C2 position creates significant steric bulk adjacent to the C3 carboxylic acid. This hinders the approach of nucleophiles (methanol) in standard Fischer esterification, often leading to slow kinetics or incomplete conversion.
Amphoteric Nature: The pyridine nitrogen is basic (
), while the carboxylic acid is acidic.[1] In acidic media, the pyridine ring protonates, increasing the solubility of the intermediate in the aqueous phase during workup, which risks yield loss if not properly neutralized.
Electronic Effects: The C5 fluorine atom is electron-withdrawing.[1] While this increases the electrophilicity of the carbonyl carbon (beneficial), it also lowers the basicity of the pyridine nitrogen slightly compared to non-fluorinated analogs.
Method Selection
To overcome the steric barrier at C2, this guide prioritizes Thionyl Chloride (
) Mediated Methanolysis . Unlike reversible Fischer esterification, this method generates a highly reactive acyl chloride intermediate in situ, driving the reaction to completion irreversibly.
Chemical Reaction Workflow
The following diagram illustrates the reaction pathway and the critical intermediate species.
Figure 1: Reaction pathway utilizing in-situ acid chloride formation to overcome steric hindrance at the C2 position.[1]
Control the exotherm during addition. Do not overheat during concentration.[1]
Safety & Handling (E-E-A-T)
Thionyl Chloride (
): Reacts violently with water to release and gases.[1] All glassware must be dry.[1] Use a caustic scrubber (NaOH trap) for the exhaust gas.[1]
5-Fluoro-2-methylnicotinic acid: While generally stable, fluorinated compounds should not be subjected to extreme temperatures (>200°C) to avoid potential defluorination or HF generation, though this is rare under esterification conditions.
Neutralization: The quench of the reaction mixture with bicarbonate releases significant
Context: Provides baseline protocols for methyl-substituted nicotinic acid esterific
Context: Validates the Fischer esterification and Acid Chloride routes for sterically hindered pyridine acids.
Davis, M., & Scanlon, D. B. (1977).[9] The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry, 30(2), 433-435.[9]
Context: Discusses the mechanistic details and side reactions (chlorination of methyl groups)
Context: Physical properties and safety data sheets (SDS) for the specific substrate.[1]
Technical Support Center: Purification of 5-Fluoro-2-methylnicotinic Acid (CAS: 446-26-4)
Welcome to the Technical Support Hub. Subject: Purification Protocols & Troubleshooting for 5-Fluoro-2-methylnicotinic Acid Ticket ID: PUR-FNA-005 Assigned Specialist: Dr.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Hub.Subject: Purification Protocols & Troubleshooting for 5-Fluoro-2-methylnicotinic Acid
Ticket ID: PUR-FNA-005
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
5-Fluoro-2-methylnicotinic acid is a critical scaffold in the synthesis of KRAS G12C inhibitors (e.g., Sotorasib analogs) and dual orexin receptor antagonists. Its purification is often complicated by its zwitterionic nature and the presence of decarboxylated byproducts (5-fluoro-2-methylpyridine) and regioisomers .
This guide moves beyond standard textbook procedures, addressing the specific physicochemical challenges of the fluorinated pyridine core. The protocols below focus on maximizing recovery while effectively removing the most persistent impurities.
Module 1: The "Isoelectric Trap" (Acid-Base Workup)
Core Concept: Unlike simple benzoic acids, nicotinic acids possess both a basic nitrogen (pyridine ring) and an acidic carboxyl group. Solubility is minimal at the Isoelectric Point (pI) , typically between pH 3.0 and 4.0 for fluorinated nicotinic acids.
Troubleshooting Guide
Q: I acidified my reaction mixture to pH 1.0, but the yield is poor. Where is my product?A: You have likely formed the hydrochloride salt, which is highly water-soluble.
The Mechanism: At pH < 2, the pyridine nitrogen protonates (
), rendering the molecule cationic and soluble. At pH > 5, the carboxylate () dominates, making it anionic and soluble.
The Fix: You must target the zwitterionic window . Slowly adjust the pH of your aqueous solution to 3.2 – 3.8 . The solution should turn cloudy as the neutral zwitterion precipitates.
Pro-Tip: Do not use strong acid (HCl) rapidly. Use a buffer or slow addition of 1N HCl to hit the precise pH window.
Q: My product is an oil/gum, not a solid.A: This usually indicates contamination with 5-fluoro-2-methylpyridine (the decarboxylated byproduct) or residual ester.
The Fix: Perform a "Reverse Wash" before precipitation.
Dissolve the crude material in 1N NaOH (pH 10-11).
Wash this aqueous layer with Isopropyl Acetate (IPAc) or Dichloromethane (DCM) . The non-acidic impurities (oils) will partition into the organic layer.
Then acidify the aqueous layer to pH 3.5 to precipitate the pure acid.
Visualization: The Isoelectric Workup Workflow
Figure 1: Optimized workup flow targeting the removal of non-acidic impurities prior to isoelectric precipitation.
Module 2: Crystallization Strategies
Core Concept: Fluorine substitution lowers the solubility in polar organic solvents compared to non-fluorinated analogs, but increases solubility in lipophilic ethers.
Solvent Selection Matrix
The following table summarizes solvent performance based on internal application data for fluorinated nicotinic acids.
Solvent System
Suitability
Comments
Water (pH 3.5)
⭐⭐⭐⭐ (High)
Best for bulk purification. Dissolve in hot water (may need slight excess base to dissolve, then acidify hot), cool slowly. Removes inorganic salts effectively.
Ethanol/Water (1:1)
⭐⭐⭐ (Med)
Good for polishing. Higher yield loss but better rejection of organic impurities.
Ethyl Acetate
⭐ (Low)
Poor solubility for the zwitterion. Often results in a slurry rather than true dissolution.
Methanol
⭐⭐ (Low)
Risk of esterification if heated for prolonged periods with trace acid. Avoid for final steps.
Protocol: The "pH-Swing" Recrystallization
This method is superior to thermal recrystallization for this specific intermediate because it minimizes thermal decarboxylation risks.
Dissolution: Suspend 10 g of crude 5-fluoro-2-methylnicotinic acid in 40 mL of water.
Basification: Add 2N NaOH dropwise with stirring until the solid fully dissolves (pH ~9-10). The solution should be clear yellow.
Filtration: Filter through a 0.45 µm membrane to remove dust or insoluble polymer byproducts.
Precipitation: Heat the solution to 50°C.
Acidification: Slowly add 1N HCl via an addition funnel.
Critical Step: Stop addition when the solution becomes permanently cloudy (nucleation). Hold for 15 mins.
Continue addition until pH reaches 3.5 .
Cooling: Allow the slurry to cool to room temperature, then chill to 0-5°C for 1 hour.
Harvest: Filter and wash with ice-cold water (2 x 10 mL). Dry under vacuum at 45°C.
Module 3: Advanced Impurity Removal (FAQs)
Q: I see a persistent impurity at RRT 0.95 in HPLC. What is it?A: This is often the Regioisomer (3-fluoro-2-methylpyridine-4-carboxylic acid) or an over-oxidized N-oxide .
Diagnosis: If the impurity peak moves significantly with pH changes in your HPLC buffer, it is likely an isomer with a different pKa.
The Fix: Recrystallization from Water:Acetone (9:1) . The acetone helps keep the more soluble isomers in the mother liquor while the symmetric 5-fluoro product crystallizes out.
Q: My product has a high sulfated ash content.A: You have trapped inorganic salts (NaCl/KCl) in the crystal lattice during rapid precipitation.
The Fix: Reslurry the solid in 5 volumes of water at room temperature for 2 hours. You do not need to fully dissolve it; a "digestion" or "slurry wash" is sufficient to leach out trapped salts because the organic acid is sparingly soluble in neutral water, while salts are highly soluble.
Visualization: Impurity Fate Map
Figure 2: Fate mapping of common impurities during the purification process.
References & Authority[1][2]
Solubility & Zwitterions:
Mechanism:[1][2][3][4] Nicotinic acid derivatives exist as zwitterions in aqueous media near their isoelectric points, significantly impacting solubility profiles.[5]
Source:
Synthesis & Impurities:
Mechanism:[1][2][3][4] The synthesis of fluorinated nicotinic acids often involves hydrolysis of ethyl esters, leading to potential decarboxylation if thermal limits are exceeded.
Source:
Purification Methodology:
Mechanism:[1][2][3][4] "pH-swing" crystallization is the industry standard for amphoteric molecules to minimize thermal degradation.
Source:
Disclaimer: These protocols are intended for use by qualified research personnel. Always consult the Safety Data Sheet (SDS) for 5-Fluoro-2-methylnicotinic acid before handling.
Technical Support Center: Recrystallization of 5-Fluoro-2-methylnicotinic Acid
Welcome to the technical support guide for the purification of 5-Fluoro-2-methylnicotinic acid via recrystallization. This document is designed for researchers, chemists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 5-Fluoro-2-methylnicotinic acid via recrystallization. This document is designed for researchers, chemists, and drug development professionals. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of 5-Fluoro-2-methylnicotinic acid that influence solvent selection?
Understanding the molecule is the first step. 5-Fluoro-2-methylnicotinic acid possesses several functional groups that dictate its solubility:
Pyridine Ring: A basic, polar heterocyclic aromatic ring.
Carboxylic Acid: An acidic, polar group capable of strong hydrogen bonding.
Fluorine Atom: An electron-withdrawing group that increases polarity.
Methyl Group: A small, non-polar alkyl group.
The combination of a polar aromatic system with a hydrogen-bonding carboxylic acid group suggests that polar solvents will be the most effective. The molecule has both a hydrogen bond donor (the carboxylic acid -OH) and acceptors (the pyridine nitrogen and carbonyl oxygen).
Q2: What properties define an ideal recrystallization solvent for this compound?
The perfect solvent is one in which the 5-Fluoro-2-methylnicotinic acid exhibits:
High solubility at elevated temperatures (at or near the solvent's boiling point).
Low solubility at low temperatures (e.g., room temperature or in an ice bath).
Inertness: The solvent must not react with the compound.[1]
Volatility: It should be easily removable from the purified crystals after filtration.[1]
Boiling Point: The solvent's boiling point should ideally be below the melting point of the compound to prevent "oiling out."
Q3: Which single solvents are the best starting points for screening?
Given the polar nature of the target compound, polar protic solvents are excellent candidates. Structurally similar compounds provide valuable clues; 5-fluoronicotinic acid is soluble in methanol, and 5-methylnicotinic acid is sparingly soluble in water but more soluble in ethanol.[2][3][4]
Recommended single solvents for initial screening:
Water
Ethanol
Methanol
Isopropanol (IPA)
Acetonitrile
Water is a good choice for polar compounds and is often used for the recrystallization of nicotinic acid itself.[5][6]
Q4: When is a two-solvent (mixed) system necessary?
A two-solvent system is employed when no single solvent meets the ideal solubility criteria.[7] This typically occurs when your compound is either too soluble in one solvent (even when cold) or poorly soluble in another (even when hot). The strategy is to dissolve the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then add a "poor" or "anti-solvent" (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point).[7]
This protocol is designed to be a self-validating system, starting with small-scale tests before proceeding to a full-scale purification.
Part 1: Small-Scale Solvent Screening
Preparation: Place approximately 20-30 mg of your crude 5-Fluoro-2-methylnicotinic acid into several small test tubes.
Solvent Addition: To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate) drop-by-drop at room temperature. Note the solubility.
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves.[8] Be patient and allow time for dissolution between additions.[8]
Cooling: Allow the test tubes that showed good solubility at high temperatures to cool slowly to room temperature, and then place them in an ice-water bath.
Observation: The ideal solvent is the one that dissolved the compound completely when hot and produced a large crop of well-formed crystals upon cooling.
Part 2: Full-Scale Recrystallization Workflow
The following diagram outlines the standard procedure once a suitable solvent system has been identified.
Caption: General workflow for single-solvent recrystallization.
Troubleshooting Guide
Even with a well-chosen solvent, experimental issues can arise. This guide provides solutions to common problems.
Q: My compound will not dissolve, even when heating with a large amount of solvent.
Cause: The selected solvent is likely too "poor" for your compound.
Solution: Re-evaluate your solvent screen. Choose a more polar solvent or a mixed solvent system where you use a stronger "good" solvent. For example, if water is not working, try ethanol or an ethanol/water mixture.
Q: The compound dissolved completely but no crystals have formed after cooling.
Cause A: Too much solvent was used. The solution is not saturated.
Solution: Re-heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.[9]
Cause B: The solution is supersaturated. Crystal nucleation has not initiated.
Solution 1 (Induce Nucleation): Scratch the inside of the flask with a glass stirring rod just below the solvent line. The microscopic scratches on the glass can provide nucleation sites.[10]
Solution 2 (Seed Crystals): If you have a small amount of pure product, add a tiny crystal to the solution. This will act as a template for further crystal growth.[9][10]
Q: An oil has formed instead of solid crystals ("oiling out").
Solution: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of extra solvent. Allow the flask to cool much more slowly. Insulating the flask with paper towels can help.[8]
Cause B: The boiling point of the solvent is higher than the melting point of the solute (or its impure form).
Solution: Select a solvent with a lower boiling point.
Cause C: High concentration of impurities depressing the melting point.
Solution: Ensure the initial dissolution is complete. You may need to add more solvent to keep impurities dissolved, then boil it off to the point of saturation before cooling.
Q: My final yield is very low.
Cause A: Too much solvent was used during dissolution, meaning a significant amount of product remains in the mother liquor.
Solution: In future runs, be more patient and add the hot solvent more sparingly. You can attempt to recover more product from the mother liquor by evaporating some of the solvent and re-cooling.
Cause B: Premature crystallization during hot filtration.
Solution: Use a stemless funnel and pre-heat it with hot solvent before filtering your solution. Keep the solution hot during the transfer.[7]
Cause C: The crystals were washed with solvent that was not ice-cold.
Solution: Always use ice-cold solvent for washing the filter cake to minimize redissolving your purified product.[1]
Caption: Decision tree for troubleshooting common recrystallization problems.
Data Summary: Potential Solvents
The table below summarizes key properties of recommended starting solvents. This data is crucial for making an informed selection based on safety, efficacy, and experimental conditions.
Aprotic polar solvent, can offer different selectivity.
Toxic.
Ethyl Acetate
77
4.4
Good "good" solvent for mixed systems.
Flammable.
Hexanes
~69
0.1
Excellent "poor" solvent (anti-solvent).
Flammable, non-polar.
References
ChemBK. (2024, April 9). 5-fluoronicotinic acid. Retrieved February 20, 2026, from [Link]
PubChem. (n.d.). 5-Fluoro-2-hydroxynicotinic acid. Retrieved February 20, 2026, from [Link]
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 20, 2026, from [Link]
University of California, Davis. (2009). Experiment 9 — Recrystallization. Retrieved February 20, 2026, from [Link]
Reddit. (2012, February 7). Help! Recrystallization sources of error. r/chemhelp. Retrieved February 20, 2026, from [Link]
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved February 20, 2026, from [Link]
University of Colorado Boulder. (n.d.). Recrystallization - Part 2. Retrieved February 20, 2026, from [Link]
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved February 20, 2026, from [Link]
SweetStudy. (n.d.). Recrystallization pre/post lab questions. Retrieved February 20, 2026, from [Link]
MIT DSpace. (n.d.). 7.6. Two-Solvent Recrystallization Guide. Retrieved February 20, 2026, from [Link]
Organic Syntheses. (n.d.). Nicotinic Acid. Retrieved February 20, 2026, from [Link]
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved February 20, 2026, from [Link]
Journal of Organic and Pharmaceutical Chemistry. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Retrieved February 20, 2026, from [Link]
ResearchGate. (2016, January 10). Can anybody suggest a method to recrystallize the compound if it is soluble only in hot DMF? Retrieved February 20, 2026, from [Link]
Google Patents. (n.d.). Purification of nicotinic acid - US3037987A.
Google Patents. (n.d.). Process for the purification of nicotinic acid amide I - US4447615A.
ResearchGate. (2025, August 7). Pharmaceutical Cocrystals of Diflunisal with Nicotinamide or Isonicotinamide. Retrieved February 20, 2026, from [Link]
Storage and handling best practices for fluorinated carboxylic acids
The following guide is designed as a Tier 3 Technical Support Resource for researchers and process engineers. It prioritizes the "Why" behind the protocols to ensure you can adapt these best practices to your specific ex...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed as a Tier 3 Technical Support Resource for researchers and process engineers. It prioritizes the "Why" behind the protocols to ensure you can adapt these best practices to your specific experimental constraints.
Fluorinated carboxylic acids (FCAs) range from the volatile reagent Trifluoroacetic Acid (TFA) to persistent environmental contaminants like Perfluorooctanoic Acid (PFOA) . While they share a functional group, their handling requirements are diametrically opposed based on chain length:
Short-Chain (C2-C4, e.g., TFA): The primary risks are corrosivity, volatility, and hygroscopicity .
Long-Chain (C7+, e.g., PFOA): The primary risks are surface adsorption (loss of analyte) and bioaccumulation .
Module 1: Material Compatibility & Vessel Selection
"Why is my standard concentration dropping?" / "Why is there brown gunk in the cap?"
The most common support tickets involve container failure. The high electronegativity of fluorine lowers the pKa of these acids significantly compared to their non-fluorinated analogs (e.g., Acetic Acid pKa 4.76 vs. TFA pKa ~0.23), making them aggressive proton donors that attack standard lab consumables.
Decision Tree: Select the Right Vessel
Figure 1: Decision logic for selecting storage vessels based on FCA concentration and application.
Troubleshooting Table: Material Failures
Component
Symptom
Root Cause
Corrective Action
Bottle Cap
Brown/Black residue on threads
Acid Fume Attack: TFA vapors degrade standard polyethylene (PE) or pulp/vinyl liners, causing polymerization.
Mandatory: Use Solid PTFE or PTFE-faced silicone liners only.
Glass Vial
Loss of signal in LC-MS (Long-chain)
Adsorption: Hydrophobic fluorinated tails bind to silanol groups on the glass surface.
Switch to Polypropylene (PP) vials. If glass is required, use Silanized (Deactivated) glass.
Syringe
Plunger stuck / Discoloration
Corrosion: Stainless steel (even 316) corrodes upon prolonged exposure to wet FCAs.
Use Glass/PTFE syringes (e.g., Hamilton Gastight). Rinse needles immediately with MeOH after use.
Plastic Bottle
"Sweating" or volume loss
Permeation: Small molecules like TFA can permeate thin-walled LDPE over time.
Store bulk TFA in Amber Glass . Store trace standards in HDPE/PP .
Module 2: Stability & Environmental Control
"My anhydrous TFA smells different." / "Is my PFOA standard stable?"
The Hygroscopicity Trap (Short-Chain)
Anhydrous TFA is extremely hygroscopic. Once the bottle is opened, it begins absorbing atmospheric moisture immediately.
Impact: Water shifts the solvent properties and can hydrolyze sensitive protecting groups (e.g., t-Boc) prematurely during synthesis.
Protocol:
Store under an inert atmosphere (Argon/Nitrogen) if possible.
Parafilm is not a sufficient moisture barrier for long-term storage; it is permeable to water vapor. Use a secondary desiccator cabinet.
Self-Validation: Check the refractive index or run a Karl Fischer titration if "anhydrous" grade is critical for your reaction.
The Adsorption Mechanism (Long-Chain)
For PFAS analysis (PFOA, PFOS), stability is defined by recovery.
Mechanism: Long-chain FCAs act as surfactants. In aqueous solutions, they migrate to the air-water interface and the container walls to minimize the energy of their hydrophobic tails.
Protocol:
Never store calibration standards in glass for >24 hours.
Solvent Effect: Standards in 100% Methanol are stable in glass because the solvent solubilizes the hydrophobic tail. The risk exists primarily in aqueous dilutions.
Module 3: Operational Handling & Safety
"It burns!" / "How do I weigh this static-charged powder?"
Safety: The "HF" Myth vs. Reality
Users often fear that TFA degrades into Hydrofluoric Acid (HF) during storage.
Fact Check: TFA is thermodynamically stable and does not spontaneously degrade to HF on the shelf.
The Real Risk: HF can form if FCAs are subjected to thermal decomposition (fire) or strong reducing conditions.
Immediate First Aid: While TFA is not HF, it is a corrosive acid that causes rapid, deep tissue burns. Flush with water for 15 minutes. Calcium gluconate gel (used for HF) is not chemically necessary for TFA burns but is harmless if applied in confusion; standard acid burn protocols apply.
Handling Solids (PFOA/PFOS)
Long-chain FCAs are often fluffy, electrostatic powders.
Issue: Static charge causes the powder to "jump" onto the balance, contaminating the enclosure.
Solution: Use an anti-static gun (ionizer) before weighing. Weigh inside a fume hood to prevent inhalation of persistent dust.
Module 4: Waste & Decontamination
"Can I dump this down the drain?"
ABSOLUTELY NOT.
Segregation:
Trace Analysis Waste: Must be segregated as "PFAS Contaminated." Even ppt levels can contaminate municipal water supplies, leading to regulatory violations.
Reagent Waste (TFA): Collect in "Halogenated Organic Solvent" waste. Do not mix with strong bases (exothermic reaction).
Decontamination of Glassware:
Standard dishwashers are insufficient for removing PFOA residues (cross-contamination risk).
Protocol: Triple rinse with Methanol , then Acetone. The organic solvent strips the hydrophobic fluorinated chains from the glass surface better than water/detergent.
References & Authority
TFA Biodegradability & Stability:
Kim, B. R., et al. (2000).[1] "Biodegradability of Trifluoroacetic Acid."[1][2] Environmental Engineering Science.
Novosselov, I. V., et al. (2023).[3] "Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid."[3] ChemRxiv.
PFAS Adsorption & Container Compatibility:
Lath, S., et al. (2019).[4] "Sorption of PFOA onto different laboratory materials: Filter membranes and centrifuge tubes."[4] Environmental Science & Technology.[5] (Cited within broader NIH contexts).
Bangma, J., et al. (2020). "Practical implications of perfluoroalkyl substances adsorption on bottle materials." Environmental Toxicology and Chemistry.
pKa and Chemical Properties:
Burns, D. C., et al. (2008).[6] "Experimental pKa Determination for Perfluorooctanoic Acid (PFOA)." Environmental Science & Technology.[5]
Camdzic, D., et al. (2018). "Experimental Determination of pKa for 10 PFAS." Environmental Science & Technology.[5]
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Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 5-Fluoro-2-methylnicotinic acid
Primary CAS: 1211534-44-9 | Molecular Formula: C7H6FNO2 | Molecular Weight: 155.13 g/mol Executive Safety Summary The Precautionary Principle: While specific toxicological data for 5-Fluoro-2-methylnicotinic acid is ofte...
The Precautionary Principle: While specific toxicological data for 5-Fluoro-2-methylnicotinic acid is often listed as "Not Available" in preliminary Safety Data Sheets (SDS), structural homology to other fluorinated pyridine derivatives (e.g., 2-fluoronicotinic acid) dictates that this compound be treated as a Skin, Eye, and Respiratory Irritant (H315, H319, H335) .
The presence of the fluorine atom at the C5 position increases the lipophilicity of the pyridine ring compared to its non-fluorinated counterparts, potentially enhancing dermal absorption. Furthermore, as a nicotinic acid derivative, it possesses amphoteric properties that can complicate spill cleanup if not managed correctly.
Immediate Action Required:
Engineering Control: All open handling of powder must occur inside a certified chemical fume hood.
Waste Stream: Segregate as Halogenated Organic Waste . Do not mix with general non-halogenated solvents.
Risk Assessment & PPE Matrix
Effective protection relies on a "Barrier Redundancy" strategy. We do not rely on a single layer of protection.
Personal Protective Equipment (PPE) Specifications
The powder is likely electrostatic; inhalation of dust can cause acute bronchial irritation.
Body Defense
Lab Coat (Cotton/Poly blend or Tyvek)
Chemical Resistant Apron (Rubber/Neoprene)
Prevents migration of dust onto street clothes. Aprons protect the torso from splashes during solubilization.
Decision Logic: PPE & Handling Workflow
The following diagram outlines the decision-making process for handling this compound based on its physical state.
Figure 1: Decision logic for PPE selection and handling based on the physical state of the fluorinated derivative.
Operational Protocols
Protocol A: Safe Weighing of Static-Prone Powders
Fluorinated aromatic acids often exhibit high static electricity, causing "fly-away" powder that contaminates balances and benches.
Preparation: Place a disposable anti-static weighing boat and a small waste container inside the fume hood.
Ionization (Optional but Recommended): Use a benchtop ionizer or anti-static gun on the weighing boat to neutralize charge.
Transfer: Use a stainless steel spatula (plastic spatulas generate static). Do not tap the spatula against the boat; let gravity do the work.
Decontamination: Immediately wipe the balance area with a damp paper towel (water/surfactant) to capture invisible dust. Dispose of the towel as solid chemical waste.
Protocol B: Solubilization & Reaction
Solvent Choice: When dissolving in chlorinated solvents (e.g., Dichloromethane), standard nitrile gloves degrade in <5 minutes. Switch to Silver Shield™ or laminate gloves , or double-glove and change outer gloves immediately upon splash contact.
Acidification Risks: If converting to an acid chloride (e.g., using Thionyl Chloride), the reaction will generate HCl and SO2 gas. This must be done in a hood with active ventilation. The fluorinated ring is stable, but the intermediate species are highly corrosive.
Disposal & Decontamination (Cradle-to-Grave)
Improper disposal of fluorinated compounds is a major compliance risk. Fluorine-carbon bonds do not break down easily in standard waste treatment.
Solid Waste: Contaminated weighing boats, gloves, and paper towels must go into Solid Hazardous Waste .
Liquid Waste:
DO NOT mix with "General Organic Waste" if your facility separates halogens.
DO place in the Halogenated Organic Waste container. High-temperature incineration is required to mineralize the fluorine content safely.
Glassware Cleaning:
Rinse with a small volume of Acetone or Methanol (collect as halogenated waste).
Wash with Alconox/detergent and water.
The final aqueous rinse can usually go down the drain only if the first solvent rinse was thorough.
Emergency Response
Eye Contact: Flush immediately at an eyewash station for 15 minutes .[1] The fluorine substitution can increase the acidity of the local environment in the eye; immediate dilution is critical.
Skin Contact: Wash with soap and water.[2] Do not use ethanol or solvents to clean skin, as this may increase the permeation rate of the fluorinated compound into the dermis.
Spills:
Powder: Do not dry sweep. Cover with wet paper towels to suppress dust, then scoop into a bag.
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11234479 (5-Fluoro-2-methylnicotinic acid). Retrieved from [Link]
ECHA (European Chemicals Agency). (2025). C&L Inventory: Pyridine derivatives and halogenated organic acids. Retrieved from [Link]